sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is a compound known for its inhibitory effects on bacterial, viral, and mammalian neuraminidases. It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the acetylation of 2,3-dehydro-2-deoxyneuraminic acid. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine . The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic anhydride for acetylation, and various bases such as pyridine. Reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt depend on the specific reaction conditions. For example, acetylation reactions yield acetylated derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt involves its binding to the catalytic site of neuraminidase enzymes. This binding inhibits the activity of neuraminidases, preventing the cleavage of sialic acids from glycoproteins and glycolipids . This inhibition is crucial in preventing the spread of viral infections, as neuraminidase activity is essential for the release of viral particles from infected cells .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: Another neuraminidase inhibitor with similar properties but different structural features.
Zanamivir: A synthetic neuraminidase inhibitor used as an antiviral drug.
Oseltamivir: Another antiviral drug that inhibits neuraminidase activity.
Uniqueness
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is unique due to its specific binding mechanism and its ability to inhibit a broad range of neuraminidases from different sources (bacterial, viral, and mammalian) . This broad-spectrum activity makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C11H16NNaO8 |
---|---|
Molecular Weight |
313.24 g/mol |
IUPAC Name |
sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1 |
InChI Key |
DQNKELIJSZBCBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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